molecular formula C15H21N5O2 B2611342 5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380178-54-9

5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2611342
CAS No.: 2380178-54-9
M. Wt: 303.366
InChI Key: LKZKPILDPRDROU-UHFFFAOYSA-N
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Description

5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with an ethyl group and a piperidine ring linked through an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole moiety, potentially leading to the formation of amines.

    Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine core.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the oxadiazole moiety.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole moiety may play a role in binding to these targets, while the piperidine ring could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a pyrimidine core with an oxadiazole-linked piperidine ring. This structure provides a distinct set of chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

5-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-3-12-8-16-15(17-9-12)21-13-4-6-20(7-5-13)10-14-18-11(2)19-22-14/h8-9,13H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZKPILDPRDROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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